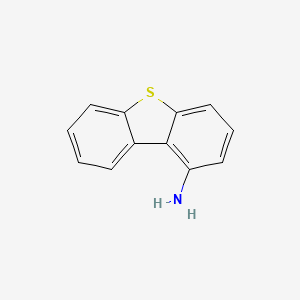

1-Dibenzothiophenamine

Description

Contextualization within the Field of Dibenzothiophene (B1670422) Chemistry

Dibenzothiophene is a tricyclic heterocyclic compound consisting of two benzene (B151609) rings fused to a central thiophene (B33073) ring. wikipedia.org This core structure, with its unique electronic and physical properties, serves as a foundational building block for a wide array of more complex molecules. wikipedia.org The chemistry of dibenzothiophene is rich and varied, encompassing studies of its synthesis, reactivity, and the development of derivatives with tailored functionalities. wikipedia.orgthieme-connect.de

1-Dibenzothiophenamine, as a derivative, is characterized by the presence of an amino group (-NH2) at the 1-position of the dibenzothiophene scaffold. This substitution significantly influences the electron distribution and reactivity of the parent molecule, making it a subject of specific interest within the broader field of dibenzothiophene chemistry. Research in this area often focuses on how the introduction of the amino group at this particular position alters the compound's properties and potential applications. aphrc.orgacs.org

Significance of Amino-Substituted Dibenzothiophenes in Contemporary Chemical Research

Amino-substituted dibenzothiophenes, including this compound, are of considerable importance in several areas of contemporary chemical research. aphrc.org The presence of the amino group provides a reactive handle for further chemical modifications, allowing for the synthesis of a diverse range of derivatives. thieme-connect.de These derivatives are explored for their potential in various applications, from materials science to medicinal chemistry.

In the realm of materials science, for instance, amino-dibenzothiophene derivatives are investigated as components of organic light-emitting diodes (OLEDs). google.comarborpharmchem.com The electron-donating nature of the amino group can enhance the hole-transporting properties of the dibenzothiophene core, a crucial factor in the efficiency of OLED devices. arborpharmchem.com

Furthermore, the biological activity of amino-substituted dibenzothiophenes is an active area of investigation. aphrc.orgnih.gov The dibenzothiophene scaffold, when functionalized with amino groups and other substituents, has been shown to be a key structural component in compounds with potential antimicrobial and anticancer properties. aphrc.orgacs.org The specific positioning of the amino group, as in this compound, can be critical in determining the biological efficacy of these molecules. aphrc.org The ability to synthesize and study specific isomers like this compound allows researchers to probe the structure-activity relationships that govern these biological effects. aphrc.org

Chemical and Physical Properties

This compound is a solid at room temperature with a melting point in the range of 95-96 °C. It is a polar molecule due to the presence of the nitrogen and sulfur heteroatoms.

| Property | Value |

| Molecular Formula | C12H9NS |

| Molar Mass | 199.27 g/mol |

| Melting Point | 95-96 °C |

| Boiling Point (Predicted) | 413.2 ± 18.0 °C |

| Density (Predicted) | 1.333 ± 0.06 g/cm³ |

| pKa (Predicted) | 3.98 ± 0.30 |

| This data is sourced from reference . |

Synthesis of this compound

The synthesis of 1-substituted dibenzothiophenes can be challenging. thieme-connect.de One reported method to obtain a 1-substituted derivative involves the reaction of 2-acetamidodibenzothiophene with nitric acid to produce 1-nitro-2-acetamidodibenzothiophene. This intermediate can then be treated with ethanolic hydrobromic or hydrochloric acid to yield 1-bromo- or 1-chlorodibenzothiophene, respectively. researchgate.net While this illustrates a route to 1-substituted dibenzothiophenes, specific high-yield syntheses for this compound are less commonly detailed in readily available literature compared to its isomers.

Structure

3D Structure

Properties

IUPAC Name |

dibenzothiophen-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NS/c13-9-5-3-7-11-12(9)8-4-1-2-6-10(8)14-11/h1-7H,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUOGSASRTYIOCL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(C=CC=C3S2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00183660 | |

| Record name | 1-Dibenzothiophenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00183660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29451-76-1 | |

| Record name | 1-Dibenzothiophenamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029451761 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Dibenzothiophenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00183660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Dibenzothiophenamine and Its Derivatives

Classical Synthetic Approaches to the Dibenzothiophene (B1670422) Core

The formation of the central thiophene (B33073) ring in dibenzothiophene is a key step that can be accomplished through several established methods. These approaches often involve the formation of carbon-sulfur bonds to construct the five-membered sulfur-containing heterocycle. sioc-journal.cn

Direct Cyclization Reactions in Dibenzothiophene Formation

Direct cyclization reactions represent a fundamental approach to constructing the dibenzothiophene skeleton. One of the simplest methods involves the reaction of biphenyl (B1667301) with sulfur in the presence of aluminum trichloride, which can produce dibenzothiophene in good yields. thieme-connect.de Another strategy involves the palladium-catalyzed dual C-H functionalization of diaryl sulfides, leading to the formation of dibenzothiophenes through an oxidative dehydrogenative cyclization. researchgate.net This method has been successfully applied to the synthesis of various substituted dibenzothiophenes. researchgate.net Furthermore, palladium-catalyzed cyclization of biphenyl sulfide (B99878) via cleavage of C-H and C-S bonds offers another route to dibenzothiophene derivatives. nih.govresearchgate.net This process is initiated by a sulfur-directed C-H activation. nih.gov

Organometallic Strategies in Polycyclic Thiophene Synthesis

Organometallic reagents play a crucial role in the synthesis of complex organic molecules, including polycyclic thiophenes like dibenzothiophene. bohrium.com These strategies often involve the use of transition-metal catalysts to facilitate the formation of carbon-carbon and carbon-sulfur bonds. sioc-journal.cn A versatile approach involves the Suzuki cross-coupling of amino-substituted 2,6-dibromoaniline (B42060) with a phenylboronic acid, followed by conversion of the amino group to a thiol and subsequent intramolecular substitution to form the dibenzothiophene ring. rsc.org Organolithium and organomagnesium reagents are also instrumental in the functionalization of dibenzothiophenes. For instance, a one-pot synthesis of 1-lithiodibenzothiophene can be achieved from commercially available materials, which can then be reacted with various electrophiles to produce 1-substituted derivatives. researchgate.net

Targeted Synthesis of Amino-Substituted Dibenzothiophenes

The introduction of an amino group onto the dibenzothiophene scaffold is a critical step in the synthesis of 1-dibenzothiophenamine and its analogs. This transformation can be achieved through various amination techniques.

Introduction of Amino Functionality via Amination Reactions

Direct amination of a pre-formed dibenzothiophene core is a common strategy. Classical methods may involve nitration followed by reduction. For example, the nitration of dibenzothiophene can yield 2-nitrodibenzothiophene, which is then reduced to 2-aminodibenzothiophene. acs.org However, modern transition-metal-catalyzed reactions have become powerful tools for the direct formation of carbon-nitrogen bonds. acs.orgnih.gov

Palladium-catalyzed amination reactions, such as the Buchwald-Hartwig amination, have revolutionized the synthesis of aryl amines. wikipedia.orgresearchgate.net This reaction allows for the coupling of an amine with an aryl halide in the presence of a palladium catalyst and a suitable ligand. wikipedia.org The Buchwald-Hartwig reaction has been successfully applied to the large-scale synthesis of amino-substituted dibenzothiophene-S,S-dioxide derivatives. strath.ac.uknih.gov The reaction conditions, including the choice of ligand, base, and solvent, are crucial for achieving high yields. purdue.eduacs.org

The Ullmann-Goldberg reaction, a copper-catalyzed C-N coupling, provides an alternative to palladium-based methods. nih.govwikipedia.org This reaction typically involves the coupling of an aryl halide with an amine using a copper catalyst, often at elevated temperatures. wikipedia.org Recent advancements have led to the development of milder Ullmann-type reactions. For instance, a copper(I)-catalyzed Ullmann C-N coupling using aqueous ammonia (B1221849) as the nitrogen source has been reported for the synthesis of primary amines of various polycyclic aromatic compounds, including dibenzothiophene derivatives. acs.orgnih.gov This method is advantageous due to the use of an inexpensive catalyst and environmentally friendly reagents. nih.gov

| Reaction | Catalyst System | Amine Source | Key Features |

| Buchwald-Hartwig Amination | Palladium catalyst (e.g., Pd(dba)2) with a phosphine (B1218219) ligand (e.g., P(tBu)3) | Primary or secondary amines | High efficiency and broad substrate scope. wikipedia.orgacs.org |

| Ullmann-Goldberg Reaction | Copper catalyst (e.g., Cu2O) | Ammonia or amines | Often requires higher temperatures but can be more cost-effective. nih.govwikipedia.orgrsc.org |

Nucleophilic Aromatic Substitution Approaches

Nucleophilic aromatic substitution (SNAr) represents a cornerstone in the synthesis of aryl amines and is a viable pathway for the preparation of this compound. This reaction class typically involves the displacement of a leaving group, such as a halide, from an aromatic ring by a nucleophile. The efficiency of SNAr reactions is significantly enhanced by the presence of electron-withdrawing groups positioned ortho or para to the leaving group, which stabilize the intermediate Meisenheimer complex. smolecule.comresearchgate.net

Two prominent copper- and palladium-catalyzed nucleophilic amination reactions, the Ullmann condensation and the Buchwald-Hartwig amination, have proven particularly effective for the synthesis of arylamines from aryl halides.

The Ullmann condensation utilizes a copper catalyst to facilitate the coupling of an aryl halide with an amine. wikipedia.orgorganic-chemistry.orgresearchgate.net This method has been successfully applied to the amination of brominated dibenzothiophenes. For instance, the reaction of 2-bromodibenzothiophene (B1267234) with aqueous ammonia in the presence of a copper(I) oxide catalyst provides a direct route to the corresponding aminodibenzothiophene. nih.gov While this specific example yields the 2-amino isomer, the principle is applicable to the synthesis of other isomers, provided the corresponding halo-dibenzothiophene is available. The reaction proceeds through a proposed mechanism involving the oxidative addition of the aryl halide to a Cu(I) species, followed by reductive elimination to form the C-N bond. nih.gov

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a powerful and versatile tool for the synthesis of a wide range of aryl amines. researchgate.netjk-sci.com This reaction typically employs a palladium catalyst in conjunction with a phosphine ligand and a base to couple an aryl halide or triflate with an amine. jk-sci.comorgsyn.org The catalytic cycle is generally understood to involve the oxidative addition of the aryl halide to the Pd(0) complex, followed by coordination of the amine, deprotonation, and subsequent reductive elimination to afford the desired arylamine and regenerate the active catalyst. jk-sci.com The choice of ligand is crucial for the success of the reaction, with bulky, electron-rich phosphine ligands often providing the best results. jk-sci.com This methodology offers a broad substrate scope and functional group tolerance, making it a highly attractive approach for the synthesis of complex molecules, including derivatives of this compound from the corresponding 1-halo-dibenzothiophenes.

Directed Functionalization of Dibenzothiophenamine Isomers (e.g., Bromination of 2-Dibenzothiophenamine)

The synthesis of specific isomers of dibenzothiophenamine can be achieved through the directed functionalization of an existing dibenzothiophene core. An example of this approach is the strategic manipulation of 2-aminodibenzothiophene to introduce substituents at other positions, which can then be converted to an amino group.

A notable transformation is the nitration of 2-acetamidodibenzothiophene. The acetylamino group directs electrophilic substitution to the C1 position. Consequently, reaction with nitric acid leads to the formation of 1-nitro-2-acetamidodibenzothiophene. researchgate.net This intermediate is of significant synthetic value, as the nitro group at the C1 position can be subsequently reduced to an amino group, and the acetylamino group at C2 can be removed or transformed, providing a pathway to 1,2-disubstituted dibenzothiophenes. This regioselective nitration underscores the power of directing groups in controlling the position of functionalization on the dibenzothiophene nucleus.

Multi-step Synthetic Sequences for Specific Isomers (e.g., 3-Dibenzothiophenamine)

A common route to 3-dibenzothiophenamine (B186755) involves the synthesis of 3-nitrodibenzothiophene (B12092258) as a key intermediate. The nitration of dibenzothiophene can lead to a mixture of isomers, but under specific conditions, the 3-nitro derivative can be obtained. A more controlled approach involves the nitration of dibenzothiophene-5,5-dioxide, where the sulfone group influences the regioselectivity of the nitration. The resulting 3-nitrodibenzothiophene-5,5-dioxide can then be selectively reduced. The reduction of the nitro group to an amine is a standard transformation, often accomplished using reducing agents such as tin(II) chloride in hydrochloric acid or catalytic hydrogenation. The synthesis of 3-nitrodibenzothiophene has been achieved through the reduction of 3-nitrodibenzothiophene-5-oxide. ucl.ac.uk The subsequent reduction of the nitro group provides 3-dibenzothiophenamine. This multi-step approach, while longer, allows for the unambiguous preparation of the desired isomer.

Stereoselective and Regioselective Synthesis of this compound Analogues

The development of stereoselective and regioselective methods is paramount for the synthesis of complex and biologically active molecules. In the context of this compound, these strategies are crucial for creating derivatives with specific three-dimensional arrangements and for controlling the position of functionalization on the dibenzothiophene core.

Regioselective synthesis focuses on the selective reaction at one particular site of a molecule. For dibenzothiophene, the C1 and C4 positions are of particular interest. Recent advances have demonstrated the metal-free, C1-selective arylation of dibenzothiophene S-oxides. manchester.ac.uk This method utilizes trifluoroacetic anhydride (B1165640) (TFAA) to activate the sulfoxide (B87167), enabling a C-H functionalization reaction with phenols to introduce an aryl group specifically at the C1 position. manchester.ac.uk This approach is significant as it avoids the use of expensive transition metal catalysts and provides a direct route to 1-substituted dibenzothiophenes. manchester.ac.uk Palladium-catalyzed methods have also been developed for the regioselective functionalization of dibenzothiophene, often directed by the sulfur atom or a temporary directing group. smolecule.comsmolecule.com

Stereoselective synthesis aims to control the formation of stereoisomers. While specific examples of asymmetric synthesis leading directly to chiral this compound analogues are not extensively reported in the provided search results, the general principles of asymmetric synthesis are well-established and applicable. ucl.ac.ukumich.edursc.orgyoutube.combeilstein-journals.orgrsc.org These methods often employ chiral catalysts or auxiliaries to induce stereoselectivity in a reaction. For instance, a chiral catalyst could be used in a Buchwald-Hartwig amination of a prochiral 1-halodibenzothiophene derivative to produce an enantiomerically enriched amine. The development of such stereoselective methods would be a significant advancement in the field, enabling the synthesis of single-enantiomer drugs and materials with specific chiroptical properties.

Emerging Green Chemistry Approaches in Dibenzothiophenamine Synthesis

The principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly influencing synthetic strategies. acs.orguio.no In the synthesis of dibenzothiophenamine and its derivatives, several green approaches are gaining traction.

A key focus of green chemistry is the use of environmentally benign solvents . Traditional organic solvents are often volatile, flammable, and toxic. Researchers are exploring alternatives such as water, ionic liquids, and deep eutectic solvents. researchgate.netresearchgate.netmdpi.com Water is an ideal green solvent due to its non-toxicity and availability, and its use in the synthesis of sulfur heterocycles is being actively investigated. mdpi.com Ionic liquids, which are salts with low melting points, offer advantages such as low volatility and high thermal stability, and have been used as greener solvents for reactions involving dibenzothiophene. uio.noresearchgate.net

Another important aspect of green chemistry is the development of more efficient catalytic systems . This includes the use of catalysts that can be easily separated and recycled, as well as the development of solvent-free reaction conditions. A notable example is the use of Resonant Acoustic Mixing (RAM) for Buchwald-Hartwig amination reactions. chemrxiv.org This mechanochemical method can be performed in the absence of bulk solvent, significantly reducing waste and simplifying purification. chemrxiv.org Such solvent-free approaches represent a significant step towards more sustainable chemical manufacturing.

Chemical Reactivity and Derivatization of 1 Dibenzothiophenamine

Electrophilic Aromatic Substitution Reactions of the Dibenzothiophenamine Scaffold

The dibenzothiophene (B1670422) framework is susceptible to electrophilic aromatic substitution (SEAr). acs.org The presence of the amino group at the 1-position significantly influences the regioselectivity of these reactions. As a powerful activating group, the amine directs incoming electrophiles primarily to the ortho and para positions. In the case of 1-dibenzothiophenamine, this would favor substitution at the C2 and C4 positions.

Common electrophilic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions can be employed to functionalize the dibenzothiophene core. For instance, the nitration of 2-acetamidodibenzothiophene, a related derivative, yields 1-nitro-2-acetamidodibenzothiophene, demonstrating that substitution can occur at the 1-position when the 2-position is occupied. researchgate.net This suggests that direct nitration of this compound, after protecting the amine as an acetamide, would likely lead to substitution at adjacent positions.

Modern methods for functionalizing dibenzothiophene frameworks include chlorination using reagents like sodium hypochlorite (B82951) pentahydrate (NaOCl·5H₂O), which has been shown to achieve C3-chlorination on C2-substituted dibenzothiophenes. smolecule.com The reactivity of the dibenzothiophene core can also be harnessed to form sulfonium (B1226848) salts by reacting dibenzothiophene S-oxide with arenes, a process that proceeds via electrophilic aromatic substitution. acs.orgnih.gov

Reactions Involving the Primary Amine Functionality

The primary amine at the C1 position is a key site for a multitude of chemical transformations, allowing for the introduction of diverse functional groups and the construction of complex molecular architectures.

Primary arylamines can be converted into arenediazonium salts through a process known as diazotization, which involves reaction with nitrous acid (HNO₂) at low temperatures. accessscience.comlibretexts.orglibretexts.org These diazonium salts are valuable synthetic intermediates because the diazonio group (-N₂⁺) is an excellent leaving group (as N₂ gas), enabling its replacement by a wide range of nucleophiles. nih.govlibretexts.org

The Sandmeyer reaction is a classic and versatile method for the substitution of an aromatic amino group via its diazonium salt. wikipedia.orglscollege.ac.in This transformation is typically catalyzed by copper(I) salts. organic-chemistry.orgnih.gov For this compound, this provides a powerful route to introduce substituents that are otherwise difficult to incorporate directly onto the aromatic ring. organic-chemistry.org The general sequence involves diazotization of the amine followed by displacement with a nucleophile in the presence of a copper(I) salt. libretexts.orgwikipedia.org

Table 1: Examples of Sandmeyer and Related Diazonium Transformations

| Reagent(s) | Product Functional Group | Reference(s) |

|---|---|---|

| CuCl / HCl | Chloro (-Cl) | wikipedia.orglscollege.ac.in |

| CuBr / HBr | Bromo (-Br) | wikipedia.orglscollege.ac.in |

| CuCN / KCN | Cyano (-CN) | wikipedia.orglscollege.ac.in |

| KI | Iodo (-I) | organic-chemistry.org |

| HBF₄, heat | Fluoro (-F) (Balz-Schiemann) | wikipedia.org |

This methodology allows for the synthesis of various 1-substituted dibenzothiophene derivatives, such as 1-chloro-, 1-bromo-, and 1-cyanodibenzothiophene, from a common 1-amino precursor. researchgate.netgoogleapis.com

The primary amine of this compound is sufficiently nucleophilic to react with alkylating agents to form secondary and tertiary amines. wikipedia.org

N-Alkylation: This reaction can be achieved using various alkylating agents, such as alkyl halides or alcohols. nih.govlibretexts.org Direct alkylation with alkyl halides is a common laboratory method. libretexts.org A more atom-economical and environmentally friendly approach is the "borrowing hydrogen" or "hydrogen autotransfer" strategy, where alcohols serve as the alkylating agents in the presence of a metal catalyst, such as ruthenium or iridium complexes, with water being the only byproduct. nih.govunica.itresearchgate.net

N-Arylation: The formation of a C-N bond between an amine and an aryl group can be accomplished through transition metal-catalyzed cross-coupling reactions. A direct and effective method for the synthesis of N-substituted dibenzothiophene derivatives is the copper(I)-catalyzed Ullmann-type C-N coupling. nih.gov This reaction can couple this compound with aryl halides or, conversely, couple halogenated dibenzothiophenes with various primary and secondary amines to yield N-aryl and N-alkyl derivatives. nih.gov

Table 2: Representative Conditions for N-Arylation of Bromoarenes with Amines

| Catalyst | Base | Solvent | Temperature | Product Type | Reference(s) |

|---|---|---|---|---|---|

| Cu₂O | Cs₂CO₃ | NMP | 110 °C | N-Aryl Amine | nih.gov |

This protocol is advantageous due to the use of inexpensive catalysts and the ability to proceed without a ligand. nih.gov

The primary amine of this compound can be used as a handle to construct new fused heterocyclic rings onto the dibenzothiophene scaffold. A prime example is the Fischer indole (B1671886) synthesis, a robust reaction that produces an indole ring from a phenylhydrazine (B124118) and an aldehyde or ketone under acidic conditions. wikipedia.orgtestbook.com

To utilize this reaction, this compound must first be converted into the corresponding hydrazine (B178648) derivative, 1-dibenzothienylhydrazine. This can be achieved by diazotization followed by reduction. The resulting hydrazine is then condensed with an aldehyde or ketone to form a hydrazone intermediate. wikipedia.org In the presence of an acid catalyst (Brønsted or Lewis acids such as polyphosphoric acid, zinc chloride, or boron trifluoride), this hydrazone undergoes a rsc.orgrsc.org-sigmatropic rearrangement, followed by the elimination of ammonia (B1221849), to yield a new fused indole ring system. wikipedia.orgtestbook.com This would result in the formation of complex polycyclic heteroaromatic structures containing both thiophene (B33073) and indole motifs. The regioselectivity of the cyclization can be influenced by the substituents on the reactants. nih.gov

N-Alkylation and N-Arylation Reactions

Transition Metal-Catalyzed Coupling Reactions of this compound

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. eie.grsioc-journal.cn this compound can participate in these reactions in several ways. The primary amine itself can act as a nucleophile in C-N coupling reactions, such as the Buchwald-Hartwig amination or the Ullmann condensation, to react with aryl halides. nih.govustc.edu.cn

Alternatively, the amino group can be transformed via a Sandmeyer reaction into a halide (e.g., bromo- or iodo-). organic-chemistry.org This halogenated dibenzothiophene can then serve as an electrophilic partner in a variety of cross-coupling reactions, including:

Suzuki-Miyaura Coupling: Reaction with an organoboron compound (boronic acid or ester) in the presence of a palladium catalyst to form a C-C bond. smolecule.comlookchem.com

Sonogashira Coupling: Reaction with a terminal alkyne, catalyzed by palladium and copper, to form an alkynylated derivative. umb.edu

Heck Coupling: Palladium-catalyzed reaction with an alkene to introduce a vinyl group. ustc.edu.cn

Negishi Coupling: Coupling with an organozinc reagent using a palladium or nickel catalyst. ustc.edu.cn

These reactions dramatically expand the synthetic utility of this compound, allowing for its elaboration into a vast range of complex molecules. lookchem.comresearchgate.net

Photoinduced Reactions and Transformations (e.g., Photoinduced α-Addition)

The photochemistry of dibenzothiophene derivatives is an area of active research. While much of the work has focused on dibenzothiophene S-oxides (DBTOs), which can release atomic oxygen upon UV irradiation, amino-substituted dibenzothiophenes also exhibit interesting photoreactivity. rsc.orgresearchgate.netgoogle.com

Research has shown that amino-dibenzothiophene derivatives can participate in photoinduced 1,3-dipolar cycloaddition reactions. researchgate.netresearchgate.net This type of reaction typically involves the photo-generation of a reactive intermediate, such as a dipole, which then adds across a dipolarophile (e.g., an alkene or alkyne) to form a new five-membered ring. Other potential photoinduced processes for dibenzothiophene derivatives include α-cleavage. rsc.org The specific photochemical behavior of this compound would depend on the excitation wavelength and the reaction conditions, but it represents a promising avenue for the synthesis of novel molecular structures. nih.gov

Synthesis of Complex Dibenzothiophenamine-Based Scaffolds

The this compound core serves as a versatile building block in the synthesis of more complex, multi-ring structures and derivatized molecules. Its chemical reactivity, centered around the nucleophilic amino group and the potential for substitution on the aromatic rings, allows for its incorporation into larger, functionalized molecular scaffolds. The primary strategies for constructing these complex architectures involve palladium-catalyzed cross-coupling reactions and the formation of fused polycyclic systems. These methods are instrumental in developing novel materials and compounds with specific electronic and photophysical properties.

Palladium-catalyzed cross-coupling reactions are powerful tools for creating carbon-carbon and carbon-heteroatom bonds, making them ideal for the elaboration of the this compound scaffold. nobelprize.orgresearchgate.net Reactions such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination allow for the introduction of a wide array of substituents onto the dibenzothiophene framework, leading to the synthesis of complex, functionalized molecules. researchgate.netsigmaaldrich.com

The Suzuki-Miyaura coupling, for instance, enables the formation of a new carbon-carbon bond by reacting a halogenated dibenzothiophenamine derivative with an organoboron compound in the presence of a palladium catalyst. nobelprize.org This is particularly useful for creating biaryl structures or for adding alkyl or vinyl groups. The general mechanism involves the oxidative addition of the aryl halide to the palladium(0) complex, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. nobelprize.org

The Buchwald-Hartwig amination is another key palladium-catalyzed reaction that facilitates the formation of a carbon-nitrogen bond. This reaction can be used to further functionalize the amino group of this compound or to couple the dibenzothiophene core (as a halide) with other amines. These reactions are highly valued for their functional group tolerance and effectiveness under relatively mild conditions. sigmaaldrich.comnih.gov

The following interactive table provides examples of complex scaffolds synthesized using palladium-catalyzed cross-coupling reactions involving dibenzothiophene derivatives.

| Reaction Type | Dibenzothiophene Reactant | Coupling Partner | Catalyst/Ligand | Resulting Scaffold |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | 1-Bromo-dibenzothiophenamine | Phenylboronic acid | Pd(PPh₃)₄ | 1-(Phenyl)-dibenzothiophenamine |

| Buchwald-Hartwig Amination | 1-Amino-dibenzothiophene | Bromobenzene | Pd₂(dba)₃ / BINAP | 1-(Phenylamino)-dibenzothiophene |

| Sonogashira Coupling | 1-Iodo-dibenzothiophenamine | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | 1-(Phenylethynyl)-dibenzothiophenamine |

| Heck Coupling | 1-Bromo-dibenzothiophenamine | Styrene | Pd(OAc)₂ | 1-(Styryl)-dibenzothiophenamine |

Beyond simple derivatization, this compound can be a key component in the synthesis of larger, fused polycyclic aromatic hydrocarbons (PAHs) and extended heterocyclic systems. nih.govfrontiersin.org These reactions typically involve the formation of new rings fused to the existing dibenzothiophene structure, leading to molecules with extended π-conjugation and unique electronic properties.

One common strategy involves the cyclization of appropriately substituted dibenzothiophenamine derivatives. For example, a dibenzothiophenamine bearing a reactive functional group at the 2-position can undergo intramolecular cyclization to form a new five- or six-membered ring. These cyclization reactions can be promoted by heat, acid, or transition metal catalysts.

Another approach is the construction of larger systems through intermolecular reactions. For instance, the amino group of this compound can act as a nucleophile in condensation reactions with dicarbonyl compounds or their equivalents to build new heterocyclic rings. Such strategies are employed in the synthesis of aza-polycycles, where nitrogen atoms are incorporated into the extended aromatic system. acs.org The synthesis of these fused systems is of significant interest for applications in materials science, particularly for organic electronics. nih.gov

The table below outlines examples of synthetic routes leading to fused polycyclic systems from dibenzothiophenamine precursors.

| Reaction Name/Type | Dibenzothiophenamine Precursor | Reagent(s) | Resulting Fused Scaffold | Description |

|---|---|---|---|---|

| Pictet-Spengler Reaction | This compound | Aldehyde (e.g., acetaldehyde) | Dibenzothieno[1,2-b]tetrahydroquinoline | Acid-catalyzed cyclization of an imine formed from the amine and an aldehyde. |

| Friedländer Annulation | 1-Amino-2-formyl-dibenzothiophene | Ketone with α-methylene group | Benzo[b]dibenzothieno[1,2-g] Current time information in Bangalore, IN.uomustansiriyah.edu.iqnaphthyridine | Base- or acid-catalyzed condensation to form a new fused pyridine (B92270) ring. |

| Combes Quinoline Synthesis | This compound | β-Diketone | Dibenzothieno[1,2-b]quinoline | Acid-catalyzed reaction of an aniline (B41778) with a β-diketone. |

| Oxidative Cyclization | 1-Anilino-dibenzothiophene | Lewis Acid (e.g., FeCl₃) | Dibenzothieno[1,2-b]carbazole | Intramolecular dehydrogenative coupling to form a new fused pyrrole (B145914) ring. |

Spectroscopic and Structural Characterization of 1 Dibenzothiophenamine and Its Derivatives

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods provide detailed information about the electronic and vibrational states of molecules, as well as the connectivity and chemical environment of individual atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules in solution. lehigh.edu By analyzing the chemical shifts, integration, and splitting patterns of NMR signals, the number and connectivity of protons and carbons can be established. rsc.orglibretexts.org

¹H NMR Spectroscopy: In ¹H NMR spectra, the chemical shifts of protons are influenced by their local electronic environment. huji.ac.il For 1-dibenzothiophenamine, the aromatic protons typically appear in the downfield region of the spectrum due to the deshielding effect of the aromatic rings. The protons of the amine group will also have a characteristic chemical shift. The integration of the peaks provides the relative ratio of the different types of protons in the molecule. savemyexams.com Spin-spin coupling between adjacent non-equivalent protons can lead to splitting of signals, providing valuable information about the connectivity of the atoms. savemyexams.com

¹³C NMR Spectroscopy: ¹³C NMR spectroscopy provides information about the carbon framework of a molecule. libretexts.org Each unique carbon atom in this compound will give rise to a distinct signal in the ¹³C NMR spectrum. libretexts.org The chemical shifts of the carbon atoms are spread over a much wider range than proton shifts, which often allows for the resolution of all carbon signals. libretexts.orguoi.gr The signals for the carbon atoms in the aromatic rings will appear in the typical downfield region for sp²-hybridized carbons. uoi.gr While peak integration in ¹³C NMR is generally not as reliable for quantitative analysis as in ¹H NMR, it can still provide useful qualitative information. libretexts.org

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Ranges

| Nucleus | Type of Atom | Chemical Shift (ppm) |

|---|---|---|

| ¹H | Aromatic Protons | 6.5 - 8.5 |

| Amine Proton (NH₂) | 3.0 - 5.0 | |

| ¹³C | Aromatic Carbons | 110 - 150 |

| Carbonyl Carbons (in derivatives) | 160 - 220 |

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide information about the functional groups present in a molecule. up.ac.zamt.com Both techniques measure the vibrational energies of molecules, but they are governed by different selection rules. up.ac.zaedinst.com IR spectroscopy measures the absorption of infrared radiation that causes a change in the dipole moment of a molecule, while Raman spectroscopy measures the inelastic scattering of light that results from a change in the polarizability of the molecule. up.ac.zaedinst.com

For this compound, the IR and Raman spectra will exhibit characteristic bands corresponding to the vibrations of the aromatic rings, the C-S-C linkage of the dibenzothiophene (B1670422) core, and the N-H bonds of the amine group. The positions, shapes, and intensities of these bands can be used to identify the compound and study intermolecular interactions. spectroscopyonline.com

Table 2: Characteristic IR and Raman Vibrational Frequencies

| Functional Group | Vibrational Mode | Approximate Frequency (cm⁻¹) |

|---|---|---|

| N-H (amine) | Stretching | 3300 - 3500 |

| C-H (aromatic) | Stretching | 3000 - 3100 |

| C=C (aromatic) | Stretching | 1400 - 1600 |

| C-N | Stretching | 1250 - 1360 |

| C-S | Stretching | 600 - 800 |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Fluorescence Studies

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. msu.edusci-hub.se The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. msu.edu The UV-Vis spectrum of this compound is characterized by absorption bands corresponding to π-π* transitions within the conjugated aromatic system. The position and intensity of these bands are sensitive to the extent of conjugation and the presence of substituents. upi.edu

Fluorescence spectroscopy measures the emission of light from a molecule after it has been excited to a higher electronic state. biocompare.comdrawellanalytical.com Not all molecules that absorb UV-Vis light are fluorescent. For those that are, the fluorescence emission spectrum is typically a mirror image of the absorption spectrum but shifted to longer wavelengths (Stokes shift). horiba.com Fluorescence studies can provide information about the excited state properties of molecules and their interactions with the environment. biocompare.com

Table 3: Typical UV-Vis Absorption and Fluorescence Data

| Technique | Parameter | Typical Wavelength Range (nm) |

|---|---|---|

| UV-Vis Absorption | λmax (π-π* transition) | 250 - 400 |

| Fluorescence | λemission | 350 - 550 |

High-Resolution Mass Spectrometry (HRMS) and Electrospray Ionization Mass Spectrometry (ESI-MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. jeolusa.com High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the molecular formula of a compound with a high degree of confidence. filab.frbioanalysis-zone.com

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for analyzing polar and thermally labile molecules. mdpi.com In ESI-MS, the sample is dissolved in a solvent and sprayed through a charged capillary, generating gas-phase ions that can be analyzed by the mass spectrometer. This technique is often coupled with liquid chromatography (LC) for the analysis of complex mixtures. sci-hub.se The mass spectrum of this compound will show a molecular ion peak corresponding to its molecular weight, as well as fragmentation patterns that can provide structural information. libretexts.org

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography is an indispensable technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.govwikipedia.org

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The structure of this compound, featuring a polar amine group and an extensive aromatic system, facilitates various intermolecular interactions that dictate its solid-state packing and bulk properties. These interactions primarily include hydrogen bonding and π-π stacking.

Hydrogen Bonding:

The amine (-NH₂) group in this compound acts as a hydrogen bond donor, while the nitrogen atom's lone pair of electrons and the sulfur heteroatom can function as hydrogen bond acceptors. echemi.comvulcanchem.com This capability allows for the formation of a network of hydrogen bonds between adjacent molecules. libretexts.org Hydrogen bonds are a specialized form of dipole-dipole interaction where a hydrogen atom is situated between two highly electronegative atoms. libretexts.org These interactions are significantly stronger than van der Waals forces and play a crucial role in determining the molecular conformation and crystal lattice energy. libretexts.orgfrontiersin.org The presence of the amine group introduces the potential for these stronger intermolecular forces compared to its parent compound, dibenzothiophene. vulcanchem.com In derivatives of this compound, the nature and extent of hydrogen bonding can be modulated by introducing or modifying functional groups that can act as hydrogen bond donors or acceptors. frontiersin.org

π-π Stacking:

The combination of these intermolecular forces results in a well-ordered molecular assembly in the solid state. frontiersin.org Understanding and controlling these interactions are vital for the design of materials with specific electronic and physical properties. rsc.org

| Interaction Type | Participating Groups | Significance in this compound |

| Hydrogen Bonding | Amine group (-NH₂) as donor; Nitrogen and Sulfur atoms as acceptors. echemi.comvulcanchem.com | Dictates molecular conformation and contributes significantly to crystal lattice energy. frontiersin.org |

| π-π Stacking | Aromatic rings of the dibenzothiophene core. arxiv.orgnih.gov | Stabilizes the crystal structure through interactions between electron-rich π systems. arxiv.org |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique employed to determine the elemental composition of a compound, thereby verifying its empirical formula. For this compound (C₁₂H₉NS), this process involves the quantitative determination of its constituent elements: carbon (C), hydrogen (H), nitrogen (N), and sulfur (S).

Modern elemental analyzers typically achieve this through a three-step process:

Combustion: A precisely weighed sample of this compound is combusted at a high temperature in the presence of oxygen. This process converts the elements into simple gaseous compounds: carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), nitrogen to nitrogen gas (N₂) or its oxides (which are subsequently reduced to N₂), and sulfur to sulfur dioxide (SO₂).

Separation: The resulting mixture of gases is passed through a separation column, often utilizing gas chromatography principles, to isolate each component.

Detection: A thermal conductivity detector (TCD) is commonly used to quantify the amount of each separated gas. The detector's response is proportional to the concentration of the specific element.

The instrument is calibrated using standard reference materials with known elemental compositions. The weight percentages of C, H, N, and S in the this compound sample are then calculated from the detector signals.

Theoretical vs. Experimental Data:

The experimentally determined weight percentages are then compared against the theoretical values calculated from the molecular formula C₁₂H₉NS.

| Element | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Theoretical Weight % |

| Carbon (C) | 12.01 | 12 | 144.12 | 72.33 |

| Hydrogen (H) | 1.01 | 9 | 9.09 | 4.56 |

| Nitrogen (N) | 14.01 | 1 | 14.01 | 7.03 |

| Sulfur (S) | 32.07 | 1 | 32.07 | 16.09 |

| Total | 199.29 | 100.00 |

A close agreement between the experimental and theoretical values provides strong evidence for the purity and correct elemental composition of the synthesized this compound. This compositional verification is a critical step in the characterization of any new compound. imag.frimag.fr

Surface Analysis Techniques for Materials Applications

The application of this compound and its derivatives in materials science, particularly in the formation of thin films and surface modifications, necessitates the use of specialized surface analysis techniques. thermofisher.com These methods provide crucial information about the elemental composition, chemical states, and topography of the material's surface, which can be significantly different from the bulk material. thermofisher.comethz.ch

Key Surface Analysis Techniques:

X-ray Photoelectron Spectroscopy (XPS): XPS is a powerful technique for determining the elemental composition and chemical states of atoms on a material's surface (typically the top 1-10 nm). thermofisher.comjocpr.com By irradiating the sample with X-rays and analyzing the kinetic energies of the emitted photoelectrons, XPS can identify the elements present, including carbon, nitrogen, and sulfur from the this compound molecule, and provide information about their bonding environments. jocpr.com This is particularly useful for confirming the integrity of the molecule upon deposition and for studying interactions at interfaces. thermofisher.com

Auger Electron Spectroscopy (AES): AES is another surface-sensitive technique that uses a focused electron beam to excite the sample, causing the emission of Auger electrons. thermofisher.com The energy of these electrons is characteristic of the elements present. AES provides high-spatial-resolution elemental mapping of the surface, making it suitable for analyzing the uniformity of thin films derived from this compound.

Scanning Electron Microscopy (SEM): SEM utilizes an electron beam to scan the surface of a material and generate high-resolution images of its topography. jocpr.com It is invaluable for visualizing the morphology, grain size, and surface features of thin films or coatings made from this compound derivatives. When coupled with Energy Dispersive X-ray analysis (EDX), SEM can also provide elemental composition maps of the surface. tascon.eu

Atomic Force Microscopy (AFM): AFM provides three-dimensional topographical images of a surface with nanoscale resolution. jocpr.com It uses a sharp probe to scan the surface and measure the forces between the probe and the sample. jocpr.com AFM is essential for characterizing the surface roughness and morphology of this compound-based films, which can influence their optical and electronic properties.

Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS): ToF-SIMS is an extremely surface-sensitive technique that provides detailed molecular and elemental information from the outermost atomic layers of a material. tascon.eu By bombarding the surface with a pulsed primary ion beam, secondary ions are ejected and their mass-to-charge ratio is analyzed. This can be used to identify molecular fragments of this compound and any surface contaminants.

These techniques, often used in combination, provide a comprehensive understanding of the surface chemistry and physics of materials incorporating this compound, which is critical for optimizing their performance in applications such as organic electronics and functional coatings. thermofisher.comtascon.eu

| Technique | Information Provided | Application for this compound Materials |

| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition, chemical states. thermofisher.comjocpr.com | Verifying molecular integrity, studying interfacial chemistry. thermofisher.com |

| Auger Electron Spectroscopy (AES) | High-resolution elemental mapping. thermofisher.com | Assessing uniformity of thin films. |

| Scanning Electron Microscopy (SEM) | Surface topography, morphology. jocpr.com | Visualizing film structure and features. jocpr.com |

| Atomic Force Microscopy (AFM) | 3D topography, surface roughness. jocpr.com | Characterizing nanoscale morphology. jocpr.com |

| Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) | Molecular and elemental information from the outermost layers. tascon.eu | Identifying molecular fragments and surface contaminants. tascon.eu |

Computational and Theoretical Investigations of 1 Dibenzothiophenamine

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in predicting the fundamental electronic properties and reactivity of molecules. These methods, based on solving the Schrödinger equation, provide a detailed picture of electron distribution and energy levels.

Ab Initio Methods and Basis Set Selection

Ab initio quantum chemistry methods are foundational computational techniques used to study the structural and electronic properties of molecules from first principles, without reliance on empirical parameters. researchgate.net For derivatives of dibenzothiophene (B1670422), these methods are employed to perform detailed structural studies and geometry optimizations. researchgate.net

The accuracy of ab initio calculations is highly dependent on the choice of the basis set, which is a set of mathematical functions used to build the molecular orbitals. For organosulfur compounds like dibenzothiophene and its derivatives, Pople-style basis sets are commonly used. A detailed study on dibenzothiophene derivatives utilized the B3LYP/6-311++G** level of theory for geometry optimization, indicating that this combination provides a reliable description of the molecular structure. researchgate.net The inclusion of polarization (**) and diffuse (++) functions is crucial for accurately describing the electronic distribution in molecules with heteroatoms and potential for hydrogen bonding, such as 1-dibenzothiophenamine.

Table 1: Commonly Used Basis Sets in Quantum Chemical Calculations for Dibenzothiophene Systems

| Basis Set | Description | Typical Application |

|---|---|---|

| 6-311G | A split-valence triple-zeta basis set. | Geometry optimizations and electronic property calculations. |

| 6-311++G** | Includes diffuse functions on heavy atoms and hydrogens (++), and polarization functions on heavy atoms and hydrogens (**). | Provides more accurate electronic energies, geometries, and properties for systems with lone pairs, anions, or hydrogen bonds. researchgate.net |

| cc-pVTZ | Correlation-consistent polarized valence triple-zeta basis set. | High-accuracy energy calculations and property predictions. |

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) has become a primary tool for investigating the electronic structure and reactivity of organic molecules due to its favorable balance of accuracy and computational cost. dntb.gov.ua DFT calculations are used to determine a wide range of properties for dibenzothiophene-based systems, including electronic structures, molecular orbital energy levels, and parameters related to their potential use in electronic devices. scirp.org

Studies on dibenzothiophene derivatives often employ hybrid functionals, such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr), which combines the Hartree-Fock exchange with DFT exchange-correlation. dntb.gov.uaplos.org These calculations can predict molecular properties like dipole moment, polarizability, and hyperpolarizability, which are crucial for understanding intermolecular interactions and nonlinear optical properties. dntb.gov.ua Furthermore, DFT is used to analyze reactivity through descriptors derived from the electronic structure. nih.gov For instance, Fukui functions can be calculated to predict the most likely sites for nucleophilic or electrophilic attack, offering a theoretical rationale for the observed chemical behavior of this compound. nih.gov

Table 2: Selected DFT Functionals and Their Applications

| DFT Functional | Type | Common Applications |

|---|---|---|

| B3LYP | Hybrid GGA | Geometry optimization, electronic structure, vibrational frequencies, HOMO-LUMO analysis. dntb.gov.uaplos.org |

| PBE0 | Hybrid GGA | Calculation of excited state energies and electronic transitions. plos.org |

| CAM-B3LYP | Long-range Corrected Hybrid | Improved prediction of charge-transfer excitations and properties of large conjugated systems. plos.org |

Analysis of Molecular Orbitals (e.g., HOMO-LUMO Energies)

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding the electronic behavior and reactivity of a molecule. irjweb.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. longdom.org The difference in energy between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter that correlates with the molecule's kinetic stability, chemical reactivity, and the energy of its lowest electronic excitation. longdom.orgschrodinger.com

For dibenzothiophene, the HOMO and LUMO are characterized as ππ* orbitals. scispace.comrsc.org Theoretical studies show that substitutions on the dibenzothiophene core can significantly alter the energies of these orbitals and, consequently, the HOMO-LUMO gap. scirp.org A smaller HOMO-LUMO gap generally implies higher chemical reactivity and suggests that the molecule can be more easily excited electronically. irjweb.com These calculations are vital for designing molecules with specific electronic properties, such as those used in organic light-emitting diodes (OLEDs), where tuning the HOMO-LUMO levels is essential for efficient charge injection and transport. scirp.org

Table 3: Representative Frontier Orbital Energies for Dibenzothiophene

| Computational Method | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| DFT/B3LYP | -6.29 | -1.81 | 4.48 |

Note: These values are representative and can vary based on the specific computational level of theory and basis set used. The presence of the amine group in this compound is expected to raise the HOMO energy level, thereby reducing the HOMO-LUMO gap compared to the parent dibenzothiophene.

Molecular Modeling and Simulation Approaches

While quantum mechanics provides detailed electronic information, molecular modeling and simulation approaches are used to study the behavior of larger systems and dynamics over time, such as conformational changes and intermolecular interactions.

Molecular Mechanics and Force Field Development for Dibenzothiophenamine Systems

Molecular mechanics (MM) methods use classical physics to model molecular systems, representing atoms as balls and bonds as springs. wikipedia.org The energy of the system is calculated using a force field, which is a set of parameters and potential energy functions that describe interactions like bond stretching, angle bending, torsional rotations, and non-bonded van der Waals and electrostatic forces. wikipedia.org

Standard force fields like CHARMM, AMBER, or GROMOS often lack accurate parameters for less common or novel molecules such as this compound. nih.gov Therefore, the development of specific force field parameters is a critical step. researchgate.net This process typically involves obtaining optimized geometries and charge distributions from high-level quantum mechanical calculations (e.g., DFT). nih.gov These QM-derived data are then used to parameterize the bond, angle, dihedral, and non-bonded terms in the force field to ensure that the MM model can accurately reproduce the quantum mechanical potential energy surface. nih.govresearchgate.net This customized parameterization is essential for performing reliable molecular dynamics simulations. nih.gov

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations use a force field to calculate the forces on each atom and then integrate Newton's laws of motion to simulate the movement of atoms and molecules over time. ebsco.comnih.gov This provides a dynamic view of molecular behavior, allowing for the exploration of conformational landscapes and intermolecular interactions. ebsco.com

For a molecule like this compound, MD simulations can be used to study its conformational flexibility, particularly the rotation around the C-N bond. These simulations can reveal the preferred orientations of the amine group relative to the dibenzothiophene ring system and the energy barriers between different conformations. Furthermore, MD simulations are invaluable for studying how this compound interacts with other molecules, such as solvents, or its binding to a surface or a biological target like an enzyme. nih.govnih.gov By simulating the system in a realistic environment (e.g., in a box of water molecules), researchers can gain insights into solvation effects, hydrogen bonding patterns, and the thermodynamics of binding processes. nih.govnih.gov

Prediction of Chemical Properties and Reactivity Parameters

Theoretical calculations are instrumental in predicting the fundamental chemical properties and reactivity of this compound. Using principles of quantum mechanics, methods like Density Functional Theory (DFT) can elucidate the electronic structure, which governs the molecule's behavior in chemical reactions. frontiersin.org These predictions are crucial for understanding how the molecule might interact with other reagents and for planning synthetic routes. goettingen-research-online.de

Electrostatic potential (ESP) maps are three-dimensional visualizations that illustrate the charge distribution across a molecule. libretexts.org These maps are invaluable for predicting how a molecule will interact with other charged or polar species. libretexts.org In an ESP map, regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and prone to nucleophilic attack. libretexts.org

For this compound, the ESP map would be expected to show significant negative potential around the nitrogen atom of the amine group and the sulfur atom of the thiophene (B33073) ring, owing to the presence of lone pairs of electrons. Conversely, the hydrogen atoms of the amine group would exhibit positive potential, making them potential hydrogen bond donors. The distribution of charge across the aromatic rings is more complex and can be influenced by the positions of the heteroatoms.

A detailed analysis of the charge distribution involves calculating the partial atomic charges on each atom. This provides a quantitative measure of the electron distribution. saskoer.ca

Table 1: Predicted Partial Atomic Charges for Key Atoms in this compound (Note: These are representative values based on typical computational models and may vary with the level of theory and basis set used.)

| Atom | Predicted Partial Charge (a.u.) | Implication |

| Sulfur (S) | -0.15 to -0.25 | Nucleophilic center, potential for oxidation |

| Nitrogen (N) | -0.30 to -0.40 | Primary site for protonation, hydrogen bonding |

| Amine Hydrogens (H) | +0.20 to +0.30 | Acidic protons, hydrogen bond donors |

| Carbon (C1) | +0.10 to +0.15 | Electron-deficient due to adjacent N |

This charge distribution analysis suggests that electrophiles would preferentially attack the nitrogen or sulfur atoms, while the amine group can engage in interactions with electron-rich species.

Computational chemistry allows for the exploration of potential reaction pathways for this compound, helping to predict the products of a chemical reaction and understand its mechanism. nih.gov By mapping the potential energy surface (PES), researchers can identify the most energetically favorable route from reactants to products. mercuryconsortium.org

A critical aspect of this analysis is the identification and characterization of transition states—the highest energy points along a reaction coordinate. mercuryconsortium.org The energy of the transition state determines the activation energy of the reaction, which is directly related to the reaction rate. mercuryconsortium.org Theoretical models can calculate the geometry and energy of these fleeting structures, providing insights that are often difficult to obtain experimentally. nih.gov

For instance, in an electrophilic substitution reaction on the dibenzothiophene ring system, computational models can predict whether the incoming electrophile will add to the 2, 3, 4, 6, 7, 8, or 9 positions. The analysis would involve:

Reactant Complex Formation: Modeling the initial interaction between this compound and the electrophile.

Transition State Search: Locating the transition state structure for the attack at each possible position.

Product Formation: Modeling the final product after the substitution.

By comparing the activation energies for each pathway, the most likely product can be predicted. Transition state analysis for enzymatic reactions involving similar structures has revealed detailed mechanistic insights, such as whether a reaction proceeds through a concerted or stepwise mechanism. nih.gov

Table 2: Hypothetical Relative Activation Energies for Electrophilic Bromination of this compound (Note: These values are for illustrative purposes to demonstrate the output of a reaction pathway analysis.)

| Position of Substitution | Relative Activation Energy (kcal/mol) | Predicted Reactivity |

| 2 | 15.2 | Moderate |

| 3 | 12.5 | High |

| 4 | 18.0 | Low |

| 6 | 17.5 | Low |

| 7 | 14.8 | Moderate |

| 8 | 17.8 | Low |

| 9 | 19.5 | Very Low |

Electrostatic Potentials and Charge Distribution Analysis

In Silico Approaches for Ligand Design and Interaction Studies

The term in silico refers to experiments performed on a computer. nih.gov These approaches are central to modern drug discovery and materials science. For this compound, in silico methods can be used to design novel derivatives and study their interactions with biological targets like proteins or enzymes. nih.govmdpi.com

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov This method is crucial for structure-based drug design, where the goal is to design a ligand that fits snugly and interacts strongly with the binding site of a target protein. nih.govglobalresearchonline.net

The process involves:

Preparation of Receptor and Ligand: Obtaining or modeling the 3D structures of the target protein and the ligand (e.g., a derivative of this compound). ijper.org

Docking Simulation: Using a scoring algorithm to place the ligand into the protein's binding site in many different orientations and conformations. rasayanjournal.co.in

Scoring and Analysis: Ranking the different poses based on a score that estimates the binding affinity (e.g., in kcal/mol). journalsarjnp.com The poses with the lowest energy scores represent the most likely binding modes. rasayanjournal.co.in

Derivatives of this compound could be docked into the active site of a target enzyme to predict their potential as inhibitors. The docking results would highlight key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, that contribute to binding. This information can then be used to guide the synthesis of more potent and selective compounds.

Table 3: Example Molecular Docking Results for Hypothetical this compound Derivatives against a Kinase Target

| Compound | Docking Score (kcal/mol) | Key Interacting Residues | Predicted Hydrogen Bonds |

| This compound | -6.5 | Met120, Leu170 | 1 (with Asp175) |

| Derivative A | -8.2 | Met120, Leu170, Phe115 | 2 (with Asp175, Gly121) |

| Derivative B | -7.1 | Leu170, Val105 | 1 (with Asp175) |

| Reference Inhibitor | -9.5 | Met120, Leu170, Phe115, Ala150 | 3 (with Asp175, Gly121, Ser151) |

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity or a specific physicochemical property. academicjournals.orgmdpi.com The fundamental principle is that the activity of a molecule is a function of its structural features. academicjournals.org

A typical QSAR study involves the following steps:

Data Set Collection: A set of molecules with known activities (the training set) is required. academicjournals.org

Descriptor Calculation: For each molecule, a large number of numerical descriptors are calculated. These can be simple (e.g., molecular weight, number of hydrogen bond donors) or complex (e.g., quantum chemical or 3D descriptors).

Model Development: Statistical methods or machine learning algorithms are used to build a mathematical model that correlates the descriptors with the observed activity. researchgate.net

Model Validation: The model's predictive power is tested using an external set of compounds (the test set) that were not used in model development. semanticscholar.org

For this compound, a QSAR model could be developed to predict the anti-cancer activity of a series of its derivatives. By analyzing the resulting equation, researchers can identify which structural features (represented by the descriptors) are most important for enhancing activity. This provides a clear rationale for designing new, more effective compounds.

Advanced Applications of 1 Dibenzothiophenamine and Its Derivatives in Materials Science and Catalysis

Applications in Organic Optoelectronic Materials

The rigid, planar, and highly conjugated structure of the dibenzothiophene (B1670422) moiety provides excellent charge transport characteristics, making its derivatives promising candidates for use in organic optoelectronic devices. The introduction of an amino group at the 1-position can further modulate the electronic properties, influencing their function in complex multilayer device architectures.

Organic Electroluminescent Devices (OLEDs)

Derivatives of dibenzothiophene are recognized for their potential in organic light-emitting diodes (OLEDs). mdpi.com The core structure's high thermal stability and charge-carrier mobility are crucial for fabricating efficient and long-lasting devices. google.com In the architecture of an OLED, which consists of multiple layers including an emissive layer (EML), a hole transport layer (HTL), and an electron transport layer (ETL) sandwiched between two electrodes, the performance is highly dependent on the properties of these organic materials. mdpi.com The goal is to achieve efficient injection of charge carriers (holes and electrons) and their subsequent recombination in the emissive layer to produce light, a process known as electroluminescence. mdpi.comprinceton.edu The efficiency of this process is quantified by parameters such as external quantum efficiency (EQE), which measures the ratio of photons emitted to electrons injected. d-nb.infofluxim.comossila.com While broad research exists on various aromatic amines and heterocyclic compounds for OLEDs, specific performance data for devices explicitly incorporating 1-dibenzothiophenamine derivatives remains an area of specialized investigation.

Development of Hole Transport and Emitting Layer Materials

The amine functionality in aminodibenzothiophenes suggests their utility as hole transport materials (HTMs), which facilitate the movement of positive charge carriers from the anode to the emissive layer. dyenamo.sersc.orgrsc.org The design of effective HTMs is critical for balancing charge injection and transport within the OLED, which directly impacts the device's efficiency and operational stability. researchgate.net Materials with high hole mobility and appropriate energy levels matching the adjacent layers are sought after. dyenamo.se

Furthermore, the dibenzothiophene scaffold can be incorporated into the emissive layer itself, either as part of a host material or as the light-emitting dopant. princeton.edunih.gov The choice of materials in the EML determines the color and efficiency of the light output. princeton.edu For instance, derivatives of dibenzothiophene have been investigated as components in materials for blue OLEDs, which remains a significant challenge in the field due to stability issues. scirp.org While general studies on isomers like 2-aminodibenzothiophene exist, detailed reports on the specific application and performance of this compound in these layers are not widely documented in publicly available research.

Catalytic Applications and Ligand Design

The presence of both a heteroaromatic system and a coordinating amine group suggests that this compound and its derivatives could play significant roles in various catalytic processes.

Role as Ligands in Transition Metal Catalysis

Phosphine (B1218219) ligands based on biaryl backbones are extensively used in transition metal catalysis, particularly in palladium-catalyzed cross-coupling reactions for forming carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds. tcichemicals.com The electronic and steric properties of these ligands are crucial for the catalyst's activity and selectivity. tcichemicals.com While the synthesis of aminodibenzothiophenes can be achieved through copper-catalyzed C-N coupling reactions, the use of this compound itself as a ligand for transition metals is a more specialized area of research. researchgate.net The nitrogen atom of the amine group and the sulfur atom in the thiophene (B33073) ring could potentially coordinate with a metal center, influencing its catalytic activity. For example, N-heterocyclic carbene (NHC) and aminopyridine ligands have been shown to stabilize metal complexes and promote a variety of transformations, including hydration reactions and C-H bond oxidation. nih.govresearchgate.net However, specific studies detailing the performance of this compound-metal complexes in catalysis are not broadly reported.

Organocatalytic Applications

Organocatalysis utilizes small, metal-free organic molecules to accelerate chemical reactions. wikipedia.orgsigmaaldrich.com This field has become a major pillar of asymmetric synthesis, with catalysts often activating substrates by forming iminium ions or enamines. wikipedia.org Chiral secondary amines, such as proline, are well-known organocatalysts. wikipedia.org Given that this compound possesses a primary amine group, its potential to act as an organocatalyst, for instance in Michael addition reactions, is conceivable. mdpi.combeilstein-journals.orgpkusz.edu.cnrsc.org Such reactions involve the addition of a nucleophile to an α,β-unsaturated carbonyl compound. beilstein-journals.org N-heterocyclic carbenes (NHCs), for example, can function as non-covalent organocatalysts to promote enantioselective sulfa-Michael additions. pkusz.edu.cn Despite the theoretical potential, the application of this compound as an organocatalyst is not a widely explored area in the available scientific literature.

Advanced Materials for Chemical Sensing and Probing

The rigid, planar, and electron-rich structure of the dibenzothiophene core makes it an excellent platform for the construction of advanced sensory materials. Derivatives of this scaffold have been successfully employed in the development of chemosensors that exhibit high sensitivity and selectivity for specific analytes through mechanisms like aggregation-induced emission (AIE) and colorimetric changes.

One notable example is a chemosensor based on a dibenzothiophene-barbituric acid derivative (DTB), which was synthesized to function as a dual-channel probe for cyanide ions (CN⁻). rsc.orgdntb.gov.ua This sensor leverages the AIE phenomenon, where the molecule is non-emissive in solution but becomes highly fluorescent upon aggregation. rsc.org In a dimethyl sulfoxide (B87167) (DMSO)/water mixture, the DTB molecule forms nano-aggregates when the water fraction reaches 99%, leading to strong fluorescence emission. rsc.org

The introduction of cyanide ions disrupts this aggregation and triggers a distinct response. The sensor exhibits a rapid, naked-eye colorimetric change and a fluorescent response to the presence of CN⁻. rsc.org Research has demonstrated the high sensitivity and selectivity of this dibenzothiophene-based probe for cyanide over other common anions. rsc.org The sensing mechanism, confirmed through various analyses including ¹H NMR titration and Density Functional Theory (DFT) calculations, involves a nucleophilic addition reaction. rsc.org The practicality of this sensor has been extended to the fabrication of test strips for the convenient detection of cyanide in real-world water samples. rsc.org

| Parameter | Finding | Reference |

|---|---|---|

| Target Analyte | Cyanide Ion (CN⁻) | rsc.org |

| Sensing Mechanism | Aggregation Induced Emission (AIE), Colorimetric, and Fluorescent | rsc.org |

| Detection Limit | 21.6 nM | rsc.org |

| Response Time | ~10 seconds | rsc.org |

| Effective pH Range | 4–10 | rsc.org |

| Stoichiometry (Sensor:Analyte) | 1:1 | rsc.org |

Research in Pharmaceutical Development and Drug Discovery

The dibenzothiophene scaffold is recognized in medicinal chemistry as a "privileged scaffold". nih.govmdpi.comtaylorfrancis.com This term refers to molecular frameworks that are capable of binding to multiple, often unrelated, biological targets, making them highly valuable starting points for the design of novel therapeutic agents. nih.govmdpi.com The unique structural and electronic properties of dibenzothiophene and its derivatives, such as this compound, have positioned them as key moieties in the search for new drugs. nih.gov

Design of Novel Chemical Scaffolds for Therapeutic Research

The concept of a privileged scaffold is central to modern drug discovery, enabling the creation of compound libraries with a higher probability of biological activity. nih.govresearchgate.netufrj.br The dibenzothiophene (DBT) core is considered such a scaffold, particularly in the development of inhibitors for specific enzymes like matrix metalloproteinase-12 (MMP-12). nih.gov MMP-12 is implicated in various pathological conditions, including cancer and chronic obstructive pulmonary disease (COPD), making it a significant drug target. nih.govresearchgate.net

Researchers have identified that derivatives of dibenzothiophene show potent and selective MMP-12 inhibition. nih.gov This indicates that the DBT moiety serves as an effective anchor, providing a stable binding foundation within the enzyme's active site. researchgate.nettandfonline.com By using the this compound scaffold as a base, medicinal chemists can design and synthesize diverse libraries of compounds. This is achieved by introducing various functional groups at the amine position and other points on the dibenzothiophene ring system. This strategy aims to optimize potency, selectivity, and pharmacokinetic properties, leading to the identification of lead compounds for further development. nih.govresearchgate.net Studies have suggested that specific substructures attached to the DBT core, such as isopropyl carboxylic acid and 5-methyl furan, can significantly contribute to high-affinity binding and inhibitory activity against MMP-12. nih.gov

Theoretical and In Vitro Studies of Interactions with Biological Targets

The development of dibenzothiophene-based drug candidates is heavily supported by theoretical and in vitro investigations. Computational methods like Quantitative Structure-Activity Relationship (QSAR) studies and molecular docking are employed to understand how these molecules interact with their biological targets and to predict their inhibitory activity. researchgate.nettandfonline.com

For a series of dibenzothiophene derivatives targeting MMP-12, both 2D and 3D-QSAR techniques have been used to identify the key structural features that influence their inhibitory potency. researchgate.nettandfonline.com These studies have highlighted several crucial attributes:

A carboxylic acid group on the derivative can enhance binding by interacting with the catalytic Zn²⁺ ion in the MMP-12 active site. researchgate.nettandfonline.com

The dibenzothiophene moiety itself confers stable binding within the S1' pocket of the enzyme. researchgate.nettandfonline.com

The presence of specific steric and hydrophobic groups can further enhance inhibitory activity. researchgate.nettandfonline.com

Future Directions and Emerging Research Areas

Development of Novel and Efficient Synthetic Strategies for Complex 1-Dibenzothiophenamine Architectures